

An In-depth Technical Guide to GSK143 Dihydrochloride (CAS: 2341796-81-2)

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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604

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Introduction

GSK143 dihydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in cellular proliferation, differentiation, and phagocytosis makes it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and experimental protocols related to **GSK143 dihydrochloride**.

Chemical and Physical Properties

GSK143 dihydrochloride is the salt form of GSK143, which generally offers enhanced water solubility and stability.^[1]

Property	Value	Reference
CAS Number	2341796-81-2	
Molecular Formula	C ₁₇ H ₂₄ Cl ₂ N ₆ O ₂	[2]
Molecular Weight	415.32 g/mol	[2][3]
Synonyms	2-(((3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl)amino)-4-(p-tolylamino)pyrimidine-5-carboxamide dihydrochloride, GSK 143 dihydrochloride	
Appearance	White to beige powder	
Purity	≥97% (HPLC)	
Solubility	Water: 2 mg/mL (clear, warmed), 100 mM	[3]
	DMSO: ≥ 50 mg/mL (120.39 mM), 100 mM	[2][3]
Storage	Store at -20°C, desiccated	[3]

Biological Activity and Mechanism of Action

GSK143 is a highly selective inhibitor of SYK with a pIC₅₀ of 7.5, which corresponds to an IC₅₀ of 31.6 nM.[4][5] It also effectively inhibits the downstream signaling molecule, phosphorylated Extracellular signal-Regulated Kinase (pErk), with a pIC₅₀ of 7.1 (IC₅₀ = 79.4 nM).[4][5] The inhibitory action of GSK143 on SYK abrogates early signaling events such as SYK phosphorylation and calcium flux.[5] This mechanism underlies its ability to reduce inflammation and prevent the recruitment of immune cells.[4][5]

Kinase Selectivity Profile

GSK143 demonstrates high selectivity for SYK over a panel of other kinases, including those within the same family.[6]

Kinase	pIC ₅₀	Reference
SYK	7.5	[4] [5]
ZAP-70	4.7	[5]
LCK	5.3	[5]
LYN	5.4	[5]
JAK1	5.8	[5]
JAK2	5.8	[5]
JAK3	5.7	[5]
Aurora B	4.8	[5]
hERG	4.7	[5]

In Vitro and In Vivo Efficacy

GSK143 has demonstrated significant activity in both cellular assays and animal models of inflammatory diseases.

Assay/Model	Key Findings	Reference
Chronic Lymphocytic Leukemia (CLL) Cells	IC ₅₀ of 323 nM for reducing cell number and viability.	[3][5]
Bone Marrow-Derived Macrophages	Concentration-dependent reduction of cytokine expression.	[5]
Rat Cutaneous Reverse Passive Arthus Reaction	Dose-dependent reduction of inflammation by ~50% at 10 mg/kg and ~70% at 30 mg/kg (oral administration).	[2][5]
Mouse Model of Postoperative Ileus	Reduced inflammation and prevented immune cell recruitment in the intestinal muscularis at doses of 0.1-10 mg/kg (oral).	[2][5]
Chronic HDM-induced Allergic Airways Inflammation (mice)	Efficacious at a dose of 30 mg/kg/day (oral).	

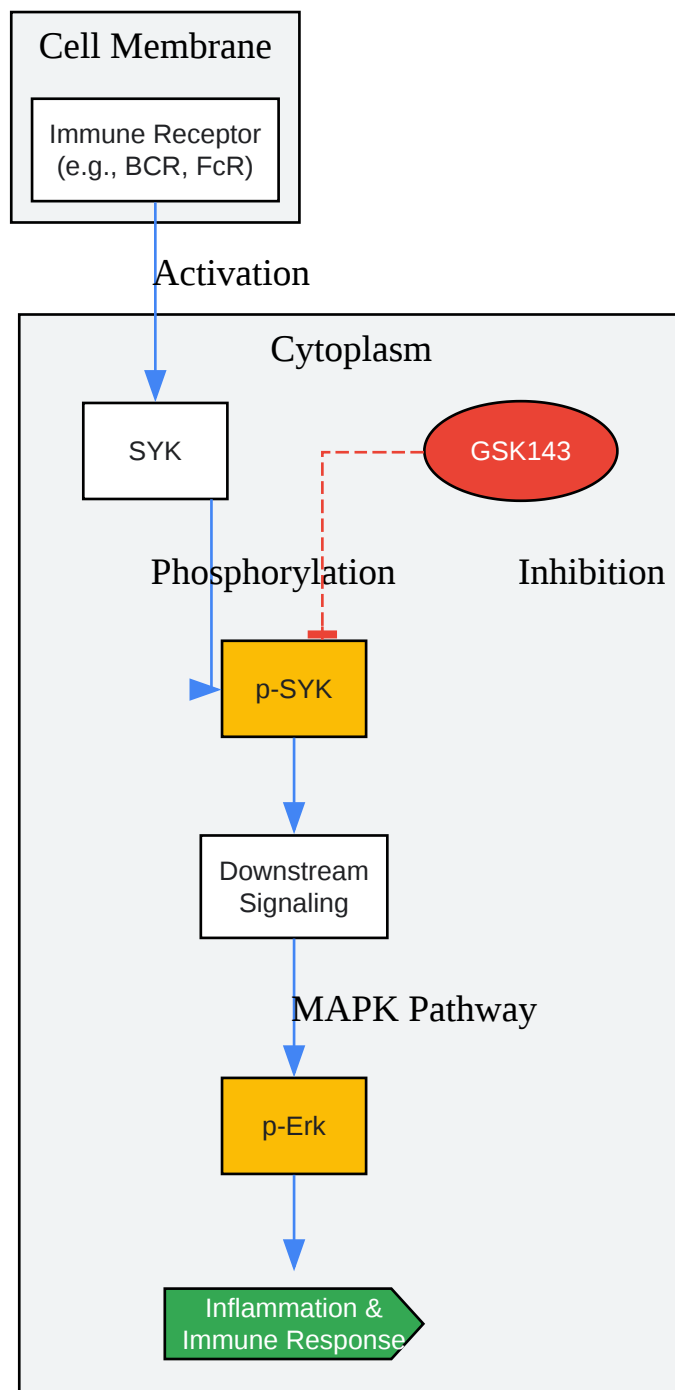
Pharmacokinetic Profile in Rats

Parameter	Value (iv of 1 mg/kg; po of 3 mg/kg)	Reference
Half-life (T _{1/2})	4.2 hours	[2]
Clearance	16 mL/min/kg	[2]
Bioavailability	30%	[2]
Volume of Distribution (Vss)	4.1 L/kg	[2]

Signaling Pathway

GSK143 inhibits the SYK signaling pathway, which is critical for immune cell function. Upon activation of cell surface receptors (e.g., B-cell receptor, Fc receptor), SYK is recruited and

activated, leading to a downstream signaling cascade that includes the activation of the MAPK/ERK pathway. GSK143's inhibition of SYK blocks these downstream events.



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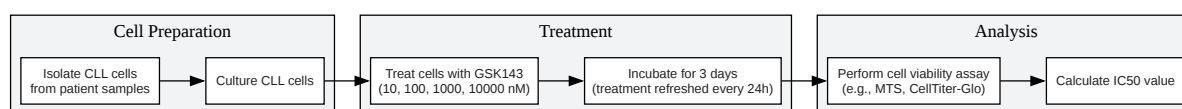
Caption: GSK143 inhibits SYK phosphorylation, blocking downstream signaling including pErk activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **GSK143 dihydrochloride**.

Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol determines the effect of GSK143 on the viability of CLL cells.



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Caption: Workflow for determining the IC₅₀ of GSK143 in CLL cells.

Methodology:

- **Cell Isolation and Culture:** Isolate primary CLL cells from patient samples using standard density gradient centrifugation. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
- **Treatment:** Seed the CLL cells in 96-well plates. Prepare serial dilutions of **GSK143 dihydrochloride** in culture medium to achieve final concentrations ranging from 10 nM to 10,000 nM.^[2] Add the GSK143 solutions to the cells.
- **Incubation:** Incubate the plates for 3 days.^[2] The treatment is refreshed every 24 hours by replacing the medium with fresh medium containing the appropriate concentration of GSK143.^[2]

- **Viability Assessment:** After the incubation period, assess cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- **Data Analysis:** Determine the concentration of GSK143 that inhibits cell viability by 50% (IC_{50}) by plotting the percentage of viable cells against the log concentration of GSK143 and fitting the data to a four-parameter logistic curve. The reported IC_{50} for GSK143 in CLL cells is 323 nM.[\[2\]](#)[\[5\]](#)

Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the effect of GSK143 on cytokine production in macrophages.

Methodology:

- **BMDM Generation:** Isolate bone marrow cells from mice and differentiate them into macrophages by culturing in the presence of M-CSF.
- **Treatment:** Pre-incubate the mature BMDMs with various concentrations of **GSK143 dihydrochloride** (0.1-10 μ M) for 30 minutes.[\[5\]](#)
- **Stimulation:** Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS]) to induce cytokine production.
- **Cytokine Measurement:** Collect the cell culture supernatants after a suitable incubation period and measure the levels of various cytokines (e.g., TNF- α , IL-6) using an ELISA or a multiplex cytokine assay.
- **Data Analysis:** Analyze the data to determine the concentration-dependent effect of GSK143 on cytokine expression.

In Vivo Rat Cutaneous Reverse Passive Arthus Reaction

This animal model evaluates the in vivo anti-inflammatory efficacy of GSK143.

Methodology:

- **Animal Model:** Use appropriate rat strains for the Arthus reaction model.

- Sensitization: Induce the reverse passive Arthus reaction by intradermally injecting an antibody (e.g., anti-ovalbumin) into the rat's skin.
- Treatment: Administer **GSK143 dihydrochloride** orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the antigen challenge.^[2]
- Antigen Challenge: Intravenously inject the corresponding antigen (e.g., ovalbumin) to trigger the inflammatory reaction at the sensitized skin site.
- Assessment: Measure the resulting edema and inflammatory response at the injection site over time. This can be quantified by measuring the extravasation of a co-injected dye (e.g., Evans blue) or by histological analysis of the tissue.
- Data Analysis: Compare the inflammatory response in GSK143-treated animals to that in vehicle-treated controls to determine the dose-dependent inhibitory effect.

Conclusion

GSK143 dihydrochloride is a highly potent and selective SYK inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and cancer. Its favorable pharmacokinetic profile and oral bioavailability make it a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

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